3-(9-Benzyl-1,2,3,4-tetrahydrocarbazol-1-yl)propan-1-amine;2,4,6-trinitrophenol
Description
3-(9-Benzyl-1,2,3,4-tetrahydrocarbazol-1-yl)propan-1-amine;2,4,6-trinitrophenol is a complex organic compound that combines the structural features of tetrahydrocarbazole and trinitrophenol. Tetrahydrocarbazole derivatives are known for their presence in natural products and biologically active compounds .
Properties
IUPAC Name |
3-(9-benzyl-1,2,3,4-tetrahydrocarbazol-1-yl)propan-1-amine;2,4,6-trinitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2.C6H3N3O7/c23-15-7-11-18-10-6-13-20-19-12-4-5-14-21(19)24(22(18)20)16-17-8-2-1-3-9-17;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-5,8-9,12,14,18H,6-7,10-11,13,15-16,23H2;1-2,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGDXEQHHRAQGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4)CCCN.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Benzyl-1,2,3,4-tetrahydrocarbazol-1-yl)propan-1-amine involves multiple steps. The tetrahydrocarbazole moiety can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with cyclohexanone . The benzylation of tetrahydrocarbazole can be achieved using benzyl chloride in the presence of a base such as sodium hydroxide . The final step involves the reaction of the benzylated tetrahydrocarbazole with 3-chloropropan-1-amine to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, microwave-assisted synthesis, and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
3-(9-Benzyl-1,2,3,4-tetrahydrocarbazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The tetrahydrocarbazole moiety can be oxidized to form carbazole derivatives.
Reduction: The nitro groups in trinitrophenol can be reduced to form amino derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products
Oxidation: Carbazole derivatives.
Reduction: Amino derivatives of trinitrophenol.
Substitution: Various substituted amines.
Scientific Research Applications
Chemistry: As a synthetic intermediate for the preparation of complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(9-Benzyl-1,2,3,4-tetrahydrocarbazol-1-yl)propan-1-amine is not well-documented. it is likely to interact with biological targets through its amine and aromatic moieties. The tetrahydrocarbazole structure may interact with receptors or enzymes, while the trinitrophenol component could participate in redox reactions .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A precursor in the synthesis of the target compound.
Trinitrophenol (Picric Acid): Known for its explosive properties and use in dyes.
Carbazole: An oxidized derivative of tetrahydrocarbazole with applications in organic electronics.
Uniqueness
This compound’s structural complexity and multifunctionality make it a valuable target for research and development in various scientific fields .
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